Cas no 1899111-41-1 ((R)-Olacaftor)

(R)-Olacaftor 化学的及び物理的性質
名前と識別子
-
- MS-29952
- SCHEMBL19097503
- HY-112267A
- F84800
- 1899111-41-1
- CS-0619382
- (R)-Olacaftor
- (R)-VX-440
- 3-Pyridinecarboxamide, 6-[3-fluoro-5-(2-methylpropoxy)phenyl]-N-(phenylsulfonyl)-2-[(4R)-2,2,4-trimethyl-1-pyrrolidinyl]-
- N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4R)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
- DA-48783
-
- インチ: 1S/C29H34FN3O4S/c1-19(2)18-37-23-14-21(13-22(30)15-23)26-12-11-25(27(31-26)33-17-20(3)16-29(33,4)5)28(34)32-38(35,36)24-9-7-6-8-10-24/h6-15,19-20H,16-18H2,1-5H3,(H,32,34)/t20-/m1/s1
- InChIKey: NHOUNZMCSIHKHJ-HXUWFJFHSA-N
- ほほえんだ: S(C1C=CC=CC=1)(NC(C1=CC=C(C2C=C(C=C(C=2)OCC(C)C)F)N=C1N1C[C@H](C)CC1(C)C)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 539.22540591g/mol
- どういたいしつりょう: 539.22540591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 38
- 回転可能化学結合数: 8
- 複雑さ: 902
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 97Ų
じっけんとくせい
- 密度みつど: 1.201±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 3.34±0.10(Predicted)
(R)-Olacaftor 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027JQR-10mg |
(R)-Olacaftor |
1899111-41-1 | 98% | 10mg |
$1124.00 | 2024-06-17 | |
Ambeed | A1717560-10mg |
(R)-Olacaftor |
1899111-41-1 | 98% | 10mg |
$1469.0 | 2025-02-28 | |
Ambeed | A1717560-5mg |
(R)-Olacaftor |
1899111-41-1 | 98% | 5mg |
$944.0 | 2025-02-28 | |
MedChemExpress | HY-112267A-10mg |
(R)-Olacaftor |
1899111-41-1 | 98.07% | 10mg |
¥9500 | 2024-04-19 | |
1PlusChem | 1P027JQR-5mg |
(R)-Olacaftor |
1899111-41-1 | 98% | 5mg |
$735.00 | 2024-06-17 | |
MedChemExpress | HY-112267A-5mg |
(R)-Olacaftor |
1899111-41-1 | 98.07% | 5mg |
¥6100 | 2024-04-19 | |
MedChemExpress | HY-112267A-10mM*1 mL in DMSO |
(R)-Olacaftor |
1899111-41-1 | 98.07% | 10mM*1 mL in DMSO |
¥7240 | 2024-04-19 | |
MedChemExpress | HY-112267A-1mg |
(R)-Olacaftor |
1899111-41-1 | 98.07% | 1mg |
¥2440 | 2024-04-19 | |
1PlusChem | 1P027JQR-25mg |
(R)-Olacaftor |
1899111-41-1 | 98% | 25mg |
$2211.00 | 2024-06-17 | |
Ambeed | A1717560-1mg |
(R)-Olacaftor |
1899111-41-1 | 98% | 1mg |
$376.0 | 2024-07-21 |
(R)-Olacaftor 関連文献
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
(R)-Olacaftorに関する追加情報
Introduction to (R)-Olacaftor and CAS No. 1899111-41-1
In the realm of pharmaceutical chemistry, the compound identified by the CAS number CAS No. 1899111-41-1 and the enantiomerically pure form known as (R)-Olacaftor represent significant advancements in the treatment of cystic fibrosis. These molecules have garnered considerable attention due to their unique mechanism of action and therapeutic potential. This introduction delves into the chemical properties, pharmacological significance, and recent research developments associated with these compounds.
The CAS number CAS No. 1899111-41-1 is a unique identifier assigned to chemical substances, ensuring precise classification and communication within the scientific community. This numbering system facilitates accurate documentation, regulatory compliance, and cross-referencing in research literature. The compound in question belongs to a class of pharmaceutical agents designed to modulate cellular processes affected by genetic mutations, particularly those related to cystic fibrosis.
(R)-Olacaftor, as a specific enantiomer, exhibits distinct pharmacological properties compared to its racemic mixture or other stereoisomers. Enantiomers are mirror-image molecular structures that can differ significantly in their biological activity. The (R)-configuration of Olacaftor has been optimized for enhanced efficacy and reduced side effects, making it a cornerstone in modern cystic fibrosis therapy. The development of such targeted pharmaceuticals underscores the importance of stereochemistry in drug design and optimization.
Cystic fibrosis is a genetic disorder characterized by the malfunction of chloride channels, leading to thick mucus accumulation in various organs, particularly the lungs and pancreas. The condition is caused by mutations in the *CFTR* gene, which encodes for the cystic fibrosis transmembrane conductance regulator protein. Therapeutic strategies have evolved from addressing symptoms to targeting the underlying genetic defects, with compounds like (R)-Olacaftor playing a pivotal role.
The mechanism of action for (R)-Olacaftor involves potentiating the activity of the CFTR protein, thereby restoring normal chloride ion transport across cell membranes. This restoration is crucial for alleviating the symptoms associated with cystic fibrosis, such as chronic lung infections and pancreatic insufficiency. Recent studies have highlighted its efficacy in combination therapies, particularly when used alongside other CFTR modulators like ivacaftor.
Recent research has demonstrated that (R)-Olacaftor not only improves lung function but also enhances digestive health by promoting pancreatic enzyme secretion. Clinical trials have reported significant improvements in pulmonary function tests and reductions in exacerbation frequency among patients receiving this therapy. These findings have bolstered its position as a first-line treatment option for certain CFTR mutation carriers.
The synthesis and characterization of compounds like CAS No. 1899111-41-1 and its active enantiomer (R)-Olacaftor require meticulous attention to detail due to their complex molecular structures. Advanced synthetic methodologies have been employed to achieve high enantiomeric purity, ensuring optimal therapeutic outcomes. Techniques such as chiral resolution and asymmetric synthesis are integral to producing these compounds at scale for clinical use.
The pharmacokinetic profile of (R)-Olacaftor has been extensively studied to ensure safe and effective dosing regimens. Absorption, distribution, metabolism, and excretion (ADME) studies have provided valuable insights into how the compound interacts with biological systems over time. These studies are crucial for determining appropriate dosage schedules and minimizing potential adverse effects.
Regulatory agencies have stringent requirements for approving new pharmaceuticals like (R)-Olacaftor, ensuring that they meet rigorous safety and efficacy standards before reaching patients. Preclinical studies involving cell cultures, animal models, and human clinical trials are essential steps in this process. The successful approval of (R)-Olacaftor underscores the robustness of its scientific foundation and therapeutic promise.
Beyond cystic fibrosis treatment, research is exploring potential applications of compounds like (R)-Olacaftor in other genetic disorders affecting ion transport mechanisms. The insights gained from studying its effects on CFTR dysfunction may provide valuable lessons for developing treatments targeting similar pathways in different diseases.
The collaboration between academic researchers, pharmaceutical companies, and regulatory bodies has been instrumental in advancing therapies like (R)-Olacaftor from laboratory discoveries to market-ready medications. Such interdisciplinary efforts highlight the importance of continuous innovation and knowledge sharing within the pharmaceutical sciences community.
1899111-41-1 ((R)-Olacaftor) 関連製品
- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)
- 1065092-40-1(5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one)
- 902521-00-0(2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)
- 2172552-39-3(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidocyclobutane-1-carboxylic acid)
- 2199322-37-5(4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide)
- 1446487-82-6(2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester)
- 885519-43-7(3-Iodo-4,6-dinitro-1H-indazole)
- 2171352-14-8(2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)
- 1342010-48-3(3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers)
- 1189935-46-3(5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4)
